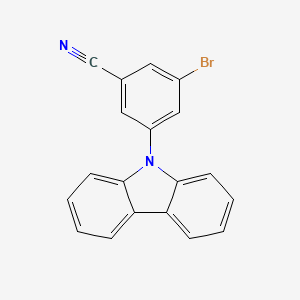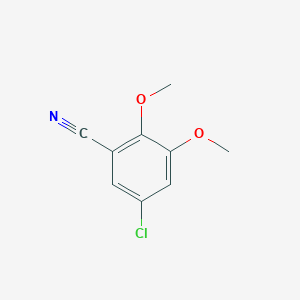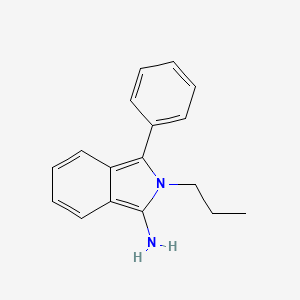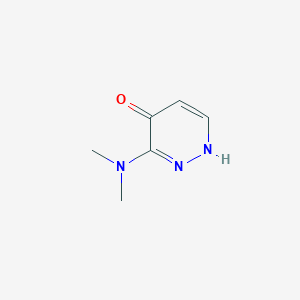![molecular formula C13H12N2O4 B13104250 9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid CAS No. 1956376-43-4](/img/structure/B13104250.png)
9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least two different elements as members of their ring(s)
Preparation Methods
The synthesis of 9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid typically involves multiple steps. One efficient method described involves the reaction of 1,2-diketones, 2-formyl phenoxy acetic acids, and ammonium acetate in acetic acid under reflux conditions. This is followed by the addition of thionyl chloride to produce lactam in the absence of a catalyst . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical research.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s properties make it suitable for use in the development of new materials with specific characteristics
Mechanism of Action
The mechanism of action of 9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar compounds include other benzoimidazooxazepine derivatives, such as 9-bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine. These compounds share a similar core structure but differ in their substituents, which can lead to different chemical and biological properties.
Properties
CAS No. |
1956376-43-4 |
|---|---|
Molecular Formula |
C13H12N2O4 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
9-methoxy-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxylic acid |
InChI |
InChI=1S/C13H12N2O4/c1-18-8-2-3-9-11(6-8)19-5-4-15-7-10(13(16)17)14-12(9)15/h2-3,6-7H,4-5H2,1H3,(H,16,17) |
InChI Key |
MXADGZYWVHIIGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=NC(=CN3CCO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


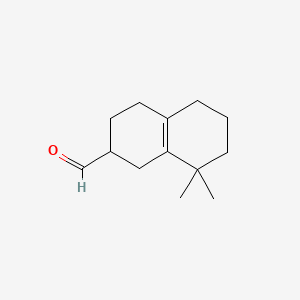

![1h-Pyrano[3,2-d]pyrimidine](/img/structure/B13104179.png)

![6-Isopropylimidazo[1,2-a]pyrimidine](/img/structure/B13104196.png)

![7H-Pyrano[2,3-d]pyrimidine](/img/structure/B13104201.png)

